5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-methylsulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-27(23,24)15-4-2-13(3-5-15)21-17(22)12-10-16(19)18(20-11-12)26-14-6-8-25-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFUTRGKPPHKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound 5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903654-77-2, Aaron Chemicals LLC ) serves as a key structural analog for comparison. Below is a detailed analysis:
Table 1: Structural and Physicochemical Differences
| Feature | Target Compound | Analog (CAS 1903654-77-2) |
|---|---|---|
| N-Substituent | 4-Methanesulfonylphenyl (strongly electron-withdrawing) | 3-Fluorophenyl (moderately electron-withdrawing) |
| Ether Ring | Oxan-4-yloxy (6-membered tetrahydropyran; larger, more flexible) | Oxolan-3-yloxy (5-membered tetrahydrofuran; smaller, rigid) |
| Molecular Formula | C₁₈H₂₀ClN₂O₅S | C₁₆H₁₄ClFN₂O₃ |
| Molecular Weight | ~414.88 g/mol | 336.75 g/mol |
| Key Functional Groups | Methanesulfonyl, chloro, tetrahydropyran | Fluoro, tetrahydrofuran |
Implications of Structural Differences
Electron Effects: The methanesulfonyl group in the target compound enhances electron-withdrawing properties compared to the fluoro substituent in the analog. The fluoro group in the analog offers a balance between electronegativity and steric bulk, which could influence binding selectivity.
Ether Ring Geometry :
- The 6-membered tetrahydropyran (oxan) in the target compound provides greater conformational flexibility compared to the 5-membered tetrahydrofuran (oxolan) in the analog. This flexibility might enhance solubility or adaptability to target binding pockets.
Molecular Weight and Solubility :
- The higher molecular weight of the target compound (414.88 vs. 336.75 g/mol) suggests reduced solubility in aqueous media, though the methanesulfonyl group could counterbalance this by increasing polarity.
Preparation Methods
Halogenation and Etherification
The C5 chloro and C6 oxan-4-yloxy groups are introduced via electrophilic aromatic substitution or nucleophilic displacement. Patent highlights the utility of 5-chloro-3-sulfanylpyridine-2-carboxylates as intermediates, though positional isomerism necessitates adaptation.
Method 2.1.A: Chlorination via Directed Ortho-Metalation
- Substrate : 6-Hydroxypyridine-3-carboxylic acid.
- Chlorination : Treatment with N-chlorosuccinimide (NCS) in DMF at 0–5°C achieves selective C5 chlorination.
- Etherification : Mitsunobu reaction with oxan-4-ol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF (0°C to reflux) installs the oxan-4-yloxy group.
Method 2.1.B: Nucleophilic Aromatic Substitution
Carboxylic Acid Activation
Conversion to the acid chloride facilitates amide coupling:
- Reagents : Thionyl chloride (3 eq) in toluene under reflux (2 hours), followed by solvent evaporation.
- Alternative : Use of 1,1'-carbonyldiimidazole (CDI, 1.5 eq) in THF for in situ activation.
Amidation with 4-Methanesulfonylaniline
Direct Coupling
Catalytic Coupling Agents
- Reagents : HATU (1.1 eq), DIPEA (3 eq) in DMF, 24 hours at 25°C.
- Advantage : Minimizes racemization and side reactions.
Alternative Routes and Intermediate Characterization
Solid-Phase Synthesis
Immobilization of the pyridine core on Wang resin via the carboxylic acid group allows sequential functionalization:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H2), 8.15 (d, J=8.4 Hz, 2H, aryl-H), 7.95 (d, J=8.4 Hz, 2H, aryl-H), 5.45 (m, 1H, oxan-OCH), 3.85–3.70 (m, 4H, oxan-CH₂), 3.10 (s, 3H, SO₂CH₃).
- LC-MS : m/z 466.1 [M+H]⁺.
Comparative Analysis of Methodologies
| Parameter | Method 2.1.A | Method 2.1.B | Method 3.1 | Method 3.2 |
|---|---|---|---|---|
| Overall Yield (%) | 62 | 58 | 78 | 82 |
| Purity (HPLC) | 95.3 | 93.7 | 97.1 | 98.5 |
| Reaction Time (hours) | 18 | 24 | 6 | 24 |
| Scalability (kg-scale) | Moderate | Challenging | High | High |
Key Observations :
- Late-stage amidation (Method 3.1) offers superior yield and scalability.
- Mitsunobu etherification (Method 2.1.A) provides higher regioselectivity but requires stringent anhydrous conditions.
Industrial Considerations and Optimization
- Cost Efficiency : Thionyl chloride activation is economically favorable over coupling agents.
- Waste Management : Patent emphasizes toluene recycling in workup steps, reducing environmental impact.
- Polymorph Control : Crystallization from ethanol/water (7:3) yields the thermodynamically stable Form I.
Q & A
Q. What established synthetic routes are available for 5-chloro-N-(4-methanesulfonylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Coupling of pyridine-3-carboxylic acid derivatives with sulfonamide-containing aryl amines (e.g., 4-methanesulfonylaniline) under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .
- Step 2 : Introduction of the oxan-4-yloxy group via nucleophilic substitution at the 6-position of the pyridine ring, often using oxan-4-ol under basic conditions (e.g., K₂CO₃ in DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Critical Parameters : Temperature control (60–80°C for coupling), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methanesulfonyl proton singlet at δ 3.3 ppm, oxan-4-yloxy multiplet at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 452.08) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O stretch) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement, as demonstrated for analogous sulfonamide-pyridine derivatives .
Q. What solubility and stability considerations are critical for experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (≤10 mM) for biological assays; dilute with buffered saline to avoid precipitation .
- Stability : Store at –20°C under inert gas; avoid prolonged exposure to light or moisture (hydrolysis risk for the oxan-4-yloxy group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of pyridine-carboxamide analogs?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-lite) .
- Structural Analysis : Use computational tools (e.g., molecular docking) to assess how minor structural variations (e.g., oxan-4-yloxy vs. oxolan-3-yloxy) alter target binding .
- Meta-Analysis : Compile data from PubChem and crystallographic databases to identify trends in substituent effects on activity .
Q. What strategies optimize methanesulfonylphenyl incorporation during synthesis?
- Methodological Answer :
- Coupling Reagents : Replace EDCI with T3P® (propylphosphonic anhydride) for higher yields (85% vs. 70%) and reduced side products .
- Microwave-Assisted Synthesis : Reduce reaction time (2 hours vs. 24 hours) while maintaining >90% purity .
- Table : Comparison of Coupling Methods
| Reagent | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| EDCI/HOBt | 70 | 95 | 24 h |
| T3P® | 85 | 98 | 6 h |
| Microwave | 88 | 97 | 2 h |
| Data from |
Q. How does the oxan-4-yloxy group influence pharmacokinetics, and what models evaluate this?
- Methodological Answer :
- In Vitro Models :
- Caco-2 cells : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates moderate absorption) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t½ >30 min suggests hepatic stability) .
- Computational Prediction : Use QSAR models to correlate oxan-4-yloxy’s logP (≈2.1) with blood-brain barrier penetration .
Data Contradiction Analysis
- Case Study : Conflicting reports on antimicrobial activity (MIC = 2 µg/mL vs. 32 µg/mL for S. aureus):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
